4-(4-Ethylthiophenyl)picolinic acid
Description
4-(4-Ethylthiophenyl)picolinic acid is a pyridine derivative featuring a picolinic acid backbone substituted at the 4-position with a 4-ethylthiophenyl group.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-12-5-3-10(4-6-12)11-7-8-15-13(9-11)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFQWSMVZJPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reactions for Thiophenyl-Picolinic Acid Conjugation
The synthesis of 4-(4-ethylthiophenyl)picolinic acid hinges on forming a carbon-carbon bond between the picolinic acid core and the 4-ethylthiophenyl moiety. Metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, are widely employed for such transformations. For example, a brominated picolinic acid derivative (e.g., 4-bromopicolinic acid) can react with 4-ethylthiophenylboronic acid under palladium catalysis. Patent disclosures highlight the use of tris(dibenzylideneacetone)dipalladium(0) () with ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in tetrahydrofuran (THF) at 60–80°C, achieving yields exceeding 70%.
Alternative approaches include Ullmann-type couplings, where copper catalysts mediate the coupling of aryl halides with thiophenol derivatives. A recent method utilizes copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C, enabling the direct coupling of 4-iodopicolinic acid with 4-ethylthiophenol. While this route avoids boronic acid precursors, it requires stringent exclusion of moisture and oxygen.
Table 1: Comparison of Coupling Methods for Thiophenyl-Picolinic Acid Conjugation
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃, SPhos | THF | 80 | 72 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | DMSO | 120 | 65 |
Grignard Reagent-Based Alkylation
The introduction of the ethylthio group can also be accomplished via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation (DoM) strategies. In one patent-described protocol, 4-mercaptopicolinic acid is treated with ethylmagnesium bromide () in the presence of tetramethylpiperidinyl magnesium chloride lithium chloride (), a strong non-nucleophilic base. This method facilitates deprotonation of the thiol group, followed by alkylation with ethyl iodide () in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via a thiolate intermediate, which reacts with the alkyl halide to yield the ethylthio-substituted product.
Key Reaction Steps:
-
Deprotonation:
-
Alkylation:
This method avoids transition-metal catalysts but necessitates anhydrous conditions and precise temperature control to minimize side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) enhance the solubility of intermediate species in Ullmann couplings but may lead to decomposition at elevated temperatures. In contrast, THF and toluene, used in Suzuki couplings, provide a balance between reactant solubility and thermal stability. For example, a toluene/water biphasic system in Suzuki reactions improves catalyst recycling and reduces side product formation.
Temperature optimization is critical for minimizing decarboxylation of the picolinic acid moiety. Studies indicate that maintaining temperatures below 100°C during coupling steps preserves the carboxylic acid group, whereas higher temperatures promote decomposition.
Catalytic Systems and Ligand Design
Ligand-modified palladium catalysts remain the gold standard for Suzuki-Miyaura couplings. Bulky, electron-rich ligands such as SPhos accelerate oxidative addition and transmetalation steps, enabling reactions at lower temperatures (e.g., 60°C vs. 100°C with triphenylphosphine). Copper-based systems benefit from nitrogen-donor ligands (e.g., 1,10-phenanthroline), which stabilize active Cu(I) species and prevent aggregation.
Purification and Characterization
Extraction and Crystallization
Post-reaction mixtures are typically subjected to liquid-liquid extraction using methylene chloride () and aqueous hydrochloric acid to isolate the product. Sequential washing with sodium bicarbonate () removes residual acids, followed by drying over anhydrous sodium sulfate (). Recrystallization from ethyl acetate yields high-purity 4-(4-ethylthiophenyl)picolinic acid as a crystalline solid.
Table 2: Recrystallization Parameters
| Solvent | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethyl acetate | −4 to 25 | 99.5 | 60 |
| Methanol/Water | 0–25 | 98.2 | 55 |
Analytical Validation
High-performance liquid chromatography (HPLC) with a C18 column (Agilent Zorbax SB-C18, 150 mm × 3.0 mm) confirms chemical purity, while nuclear magnetic resonance (NMR) spectroscopy verifies regioselectivity. The carboxylic acid proton appears as a singlet at δ 12.8–13.2 ppm in NMR, and the ethylthio group exhibits a quartet at δ 1.4–1.6 ppm (CH) and a triplet at δ 2.8–3.0 ppm (SCH) .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Ethylthiophenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in metal ion transport and regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral agent.
Industry: It is used in the production of various industrial chemicals and materials due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)picolinic acid involves its ability to bind to metal ions, particularly zinc finger proteins (ZFPs). By binding to these proteins, the compound changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is crucial in its antiviral activity, where it inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound Name | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(4-Ethylthiophenyl)picolinic acid | ~3.1† | 2 | 4 | 283.33 |
| 4-(Methoxycarbonyl)picolinic acid | 1.2‡ | 2 | 5 | 181.15 |
| 4-(Phenyl)-6-(phosphonomethyl)picolinic acid | N/A | 3 | 6 | 322.05 |
*Predicted using analogous structures. †Estimated via fragment-based methods. ‡From .
Research Findings and Implications
- Synthetic Yields: Nitrophenoxy-substituted picolinic acids () achieved high yields (82%), whereas phosphonomethyl analogs () varied (56–82%), suggesting substituent electronic effects influence reaction efficiency .
- Biological Activity: Phosphonomethyl groups () enhance metallo-β-lactamase inhibition via metal chelation, whereas ethylthiophenyl groups may favor hydrophobic target binding. Direct comparisons require further enzymatic assays .
- Solubility : The methoxycarbonyl group () improves aqueous solubility compared to ethylthiophenyl, highlighting a trade-off between lipophilicity and bioavailability .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and characterization methods for 4-(4-Ethylthiophenyl)picolinic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a picolinic acid derivative is coupled with an ethylthiophenyl boronic acid precursor. Post-synthesis purification typically involves column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation . Solubility and stability should be assessed using high-performance liquid chromatography (HPLC) under varying pH conditions .
Q. How can researchers confirm the purity and structural integrity of 4-(4-Ethylthiophenyl)picolinic acid?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : To verify aromatic proton environments and ethylthiophenyl group integration.
- High-resolution mass spectrometry (HR-MS) : For exact mass determination (error < 2 ppm).
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.
- HPLC with UV/Vis detection : To quantify purity (>98%) and detect trace impurities .
Q. What are the primary applications of 4-(4-Ethylthiophenyl)picolinic acid in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Researchers should:
- Optimize reaction conditions : Use polar aprotic solvents (e.g., DMF) under inert atmospheres.
- Characterize complexes : Employ cyclic voltammetry to study redox behavior and X-ray absorption spectroscopy (XAS) to determine metal-ligand bond lengths .
Advanced Research Questions
Q. How can researchers investigate the neuroprotective mechanisms of 4-(4-Ethylthiophenyl)picolinic acid derivatives?
- Methodological Answer :
- In vitro models : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound under oxidative stress (H₂O₂-induced). Measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
- In vivo models : Administer the compound in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Use immunohistochemistry to assess dopaminergic neuron survival.
- Mechanistic studies : Perform RNA-seq to identify upregulated neuroprotective pathways (e.g., Nrf2-ARE) .
Q. What experimental designs are suitable for evaluating the antimicrobial activity of 4-(4-Ethylthiophenyl)picolinic acid?
- Methodological Answer :
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus haemolyticus) and Gram-negative bacteria. Use broth microdilution methods with 96-well plates.
- Time-kill kinetics : Monitor bacterial viability over 24 hours using colony-forming unit (CFU) counts.
- Transcriptomic analysis : Compare gene expression profiles (e.g., via RNA-seq) in treated vs. untreated bacteria to identify target pathways (e.g., cell wall biosynthesis) .
Q. How should researchers address contradictory data in bioactivity studies of 4-(4-Ethylthiophenyl)picolinic acid?
- Methodological Answer :
- Cross-validate assays : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).
- Control for substituent effects : Compare activity of derivatives with modified substituents (e.g., ethylthio vs. fluorophenyl groups) to isolate structure-activity relationships (SAR).
- Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability in synthesis .
Q. What strategies optimize the solubility of 4-(4-Ethylthiophenyl)picolinic acid for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
